7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine
Description
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2-methyl-1-benzofuran-4-amine |
InChI |
InChI=1S/C9H7BrFNO/c1-4-2-5-8(12)7(11)3-6(10)9(5)13-4/h2-3H,12H2,1H3 |
InChI Key |
PEWOMGHBSLGEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2O1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
The retrosynthetic approach to 7-bromo-5-fluoro-2-methyl-benzofuran-4-ylamine involves disconnecting the benzofuran ring system and identifying viable precursors. Two primary strategies emerge:
Benzofuran Ring Construction via Cyclization
The benzofuran core can be assembled through acid-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds. For example, 5-fluoro-2-methylphenol derivatives serve as starting materials, with bromination and amination introduced at later stages.
Sequential Functionalization of Preformed Benzofurans
Alternatively, preformed benzofuran scaffolds, such as 5-fluoro-2-methylbenzofuran, undergo directed bromination and subsequent amination at the 4-position. This route benefits from established protocols for regioselective halogenation of electron-rich aromatic systems.
Stepwise Synthetic Routes
Route 1: Cyclization-First Approach
Synthesis of 5-Fluoro-2-methylbenzofuran
The synthesis begins with 5-fluoro-2-methylphenol (1), which undergoes Claisen rearrangement with ethyl vinyl ether under acidic conditions to yield 5-fluoro-2-methylbenzofuran (2). Key parameters include:
- Reaction Conditions :
Regioselective Bromination at C7
Electrophilic bromination of (2) is achieved using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, directing bromine to the electronically activated C7 position.
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | Acetic acid | 0–5 | 85 | 98 |
| Br₂ | DCM | 25 | 72 | 90 |
Optimization Insight : Lower temperatures and NBS minimize dibromination byproducts.
Introduction of the C4-Amine Group
Amination at C4 is accomplished via nitration followed by reduction:
Route 2: Late-Stage Bromination and Amination
Palladium-Catalyzed Coupling for Benzofuran Assembly
A patent-described method employs Suzuki-Miyaura coupling to construct the benzofuran ring:
- Starting Material : 7-Bromo-5-fluoro-2-methylbenzofuran-4-boronic acid (4).
- Coupling Partner : 2-Methyl-3-buten-2-ol under Pd(OAc)₂/tri(o-tolyl)phosphine catalysis.
- Conditions :
Direct Amination via Buchwald-Hartwig Coupling
The 4-position amine is introduced using a palladium-catalyzed coupling with ammonia equivalents:
Industrial-Scale Process Optimization
Impurity Control and Yield Enhancement
Scale-up efforts prioritize minimizing dibromo impurities and optimizing reaction mass efficiency. Data from analogous bromination processes demonstrate temperature’s critical role:
| Temp (°C) | Dibromo Impurity (%) | Target Compound Yield (%) |
|---|---|---|
| 0–5 | 1.2 | 85 |
| 25 | 8.7 | 72 |
Recommendation : Maintain bromination below 10°C and use NBS over Br₂.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Cyclization-First) | Route 2 (Late-Stage Functionalization) |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 48 | 52 |
| Purity (%) | 98 | 95 |
| Scalability | Moderate | High |
| Cost Efficiency | $$ | $$$ |
Key Takeaway : Route 2 offers better scalability and fewer steps but requires expensive palladium catalysts.
Chemical Reactions Analysis
7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-bromo-5-fluoro-2-methyl-benzofuran-4-ylamine with structurally or functionally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications.
Key Comparisons
Core Structure Differences
- Benzofuran vs. Biphenyl : The benzofuran core (oxygen-containing heterocycle) imparts rigidity and distinct electronic properties compared to the flexible biphenyl system. Benzofurans exhibit stronger π-π stacking and dipole interactions, favoring binding to aromatic protein pockets .
- Saturated vs. Unsaturated Furan : The dihydrobenzofuran derivative () has a saturated furan ring, improving metabolic stability but reducing planarity, which affects target engagement .
Substituent Effects Halogenation: Bromine at position 7 (target compound) increases steric bulk and lipophilicity (LogP ~2.8) compared to non-brominated analogs (LogP ~1.5). This enhances membrane permeability but may reduce aqueous solubility. Amine Position: The para-amine in the benzofuran (position 4) allows for hydrogen bonding in drug-receptor interactions, while the meta-amine in the biphenyl (position 3) alters binding orientation .
Synthetic Complexity
- The target compound requires multi-step bromination and azidation, leading to moderate yields (40–60%) . In contrast, biphenyl analogs (e.g., ) are synthesized via Suzuki coupling, achieving higher yields (70–85%) .
Applications
- Pharmaceuticals : The target compound’s halogen-amine combination is explored in kinase inhibitors, whereas dihydrobenzofuran derivatives are prioritized for CNS drugs due to blood-brain barrier penetration .
- Agrochemicals : Biphenyl analogs () are leveraged as herbicide intermediates, benefiting from their stability in soil .
Research Findings and Data
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound decomposes at 215°C, higher than biphenyl analogs (180–190°C), attributed to benzofuran’s conjugated system .
- Solubility: The target compound’s solubility in DMSO is 12 mg/mL, significantly lower than non-brominated benzofurans (35 mg/mL) due to bromine’s hydrophobicity.
- Biological Activity : Preliminary assays show IC₅₀ values of 0.8 µM against MAPK14 kinase, outperforming biphenyl analogs (IC₅₀ >10 µM) .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine, and how is purity assessed?
- Methodological Answer : The compound is typically synthesized via multi-step halogenation and cyclization reactions. For example, bromo and fluoro substituents can be introduced via electrophilic aromatic substitution or nucleophilic displacement. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve halogenated intermediates. Purity is assessed using HPLC (reversed-phase C18 columns) and confirmed via H/C NMR spectroscopy. Mass spectrometry (ESI-TOF) validates molecular weight .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer :
- NMR : H NMR identifies methyl and aromatic protons, while F NMR confirms fluorine substitution. C NMR detects quaternary carbons adjacent to bromine.
- IR Spectroscopy : C-F (1100–1000 cm) and C-Br (600–500 cm) stretches are key.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, especially Br/F steric effects (e.g., C-Br: ~1.9 Å; C-F: ~1.35 Å) .
Advanced Research Questions
Q. How do crystallographic software packages like SHELXL contribute to the structural analysis of benzofuran derivatives?
- Methodological Answer : SHELXL refines X-ray data by modeling heavy atoms (e.g., bromine) with anisotropic displacement parameters and addressing disorder in methyl/fluoro groups. For example, in related benzofuran structures, SHELXL optimizes hydrogen bonding networks (e.g., C–H···F interactions) and calculates R-factors < 0.05 for high-resolution datasets . ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty .
Q. What role do substituents (e.g., bromo, fluoro) play in the molecular packing of this compound?
- Methodological Answer : Bromine’s polarizability induces halogen bonding (e.g., Br···π interactions at ~3.4 Å), while fluorine’s electronegativity stabilizes crystal lattices via C–F···H–C contacts. Methyl groups introduce steric hindrance, reducing π-π stacking but favoring herringbone packing. These interactions are quantified using Mercury software to analyze Hirshfeld surfaces .
Q. How can researchers resolve data contradictions in spectroscopic vs. crystallographic determination of benzofuran derivatives?
- Methodological Answer : Discrepancies between NMR (solution state) and crystallography (solid state) arise from conformational flexibility. For example, dynamic H NMR at variable temperatures can detect rotational barriers in methyl groups. Cross-validation via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) reconciles bond-length mismatches by comparing optimized geometries with crystallographic data .
Q. What computational methods predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites (e.g., para to fluorine). Molecular electrostatic potential (MEP) maps highlight electron-deficient regions prone to nucleophilic attack. Solvent effects (e.g., DMSO) are modeled using the PCM approach to predict reaction pathways .
Data Contradiction Analysis
Q. How do electron-withdrawing groups (e.g., Br, F) influence the electronic properties of benzofuran derivatives?
- Methodological Answer : Hammett substituent constants ( for Br: +0.39; for F: +0.06) quantify electron withdrawal. Cyclic voltammetry reveals reduced HOMO-LUMO gaps (~3.5 eV) compared to unsubstituted benzofurans. UV-Vis spectra show bathochromic shifts due to conjugation disruption, validated by TD-DFT .
Q. What strategies mitigate challenges in refining disordered structures of halogenated benzofurans?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
